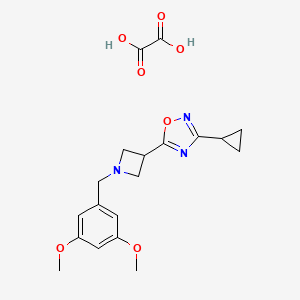

8-甲氧基-2-氧代-N-((1-(吡啶-4-基)哌啶-4-基)甲基)-2H-香豆素-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chromene derivatives, including those related to the compound , often involves multi-step chemical processes that may include cyclization, acylation, and substitution reactions. For example, the synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one, a related compound, involves a solvent-free reaction of 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of Piperidine catalyst. This process is indicative of the type of synthetic routes that may be applied to similar chromene-based compounds (Shah et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of chromene derivatives like the subject compound reveals critical insights into their chemical behavior and potential applications. For instance, the crystal structure of a closely related compound, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, was determined, highlighting the compound's monoclinic space group and providing detailed geometrical parameters (Xiaochuan Li et al., 2010). This type of structural information is crucial for understanding the physical and chemical properties of these molecules.

Chemical Reactions and Properties

Chemical reactions involving chromene derivatives can include nucleophilic substitutions, condensations, and cyclizations. The reactivity of these compounds can be significantly influenced by their specific functional groups and structural features. For example, the introduction of a thiazol-2-yl amide group into a chromene derivative has been explored, demonstrating the compound's potential for further chemical modifications and its utility in synthesizing novel derivatives with varied biological activities (Nilay Shah et al., 2016).

Physical Properties Analysis

The physical properties of chromene derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals, materials science, and chemical research. The detailed crystallographic analysis provides insights into the compound's solid-state behavior and stability (Xiaochuan Li et al., 2010).

Chemical Properties Analysis

The chemical properties of chromene derivatives, such as reactivity, stability, and interactions with other molecules, are critical for their application in drug design, materials science, and synthetic chemistry. The synthesis and characterization of chromene derivatives, including their reactions with various reagents and their potential as intermediates in the synthesis of more complex molecules, have been extensively studied, showcasing the versatility and importance of these compounds in chemical research (Nilay Shah et al., 2016).

科学研究应用

合成新化合物

研究已经证明了从维斯纳金和赫林酮衍生的苯并二呋喃基、三嗪、噁二唑啉和噻唑吡嘧啶等新化合物的合成。这些化合物显示出显著的抗炎和镇痛性能,表明它们在制药应用中的潜力。合成涉及复杂的化学反应,导致具有高选择性对环氧合酶-2(COX-2)抑制作用的化合物,为它们的作用机制和潜在的治疗益处提供了见解(Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

晶体学研究

另一个感兴趣的领域是对香豆素衍生物的晶体学研究。例如,对4-氧代-N-苯基-4H-香豆素-2-羧酰胺及其衍生物的结晶和结构分析提供了有价值的见解,这些化合物的构象和潜在相互作用对于设计具有增强疗效和减少副作用的药物至关重要(Reis et al., 2013)。

聚合物科学

在聚合物科学领域,已合成了含有香豆素单元的新单体,用于开发具有光敏性能的芳香族聚酰胺。这些聚合物表现出良好的溶解性、高分子量和热稳定性,使它们适用于各种应用,包括生产透明、柔韧的薄膜,具有潜在用途于电子学和材料科学(Nechifor, 2009)。

抗癌研究

对香豆素吡唑羧酸酯的抗癌活性研究表明,这些化合物对各种人类癌细胞系,如前列腺、肺腺癌和宫颈癌细胞表现出显著的疗效。这突显了香豆素衍生物在开发新的抗癌疗法中的潜力(Kumar et al., 2013)。

量子化学研究

对香豆素衍生物的量子化学研究旨在了解它们的分子结构、光谱、电子性能和非线性光学(NLO)性能。这些研究对于设计具有特定光学和电子特性的材料至关重要,为从材料科学到光子学等领域的可能性打开了可能(Evecen & Tanak, 2016)。

属性

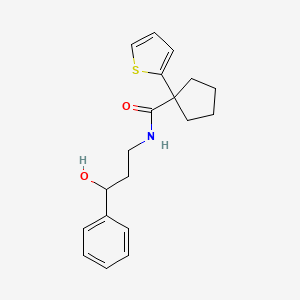

IUPAC Name |

8-methoxy-2-oxo-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-28-19-4-2-3-16-13-18(22(27)29-20(16)19)21(26)24-14-15-7-11-25(12-8-15)17-5-9-23-10-6-17/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDKIYKOHTWIKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCN(CC3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2489714.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2489717.png)

![N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2489722.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2489726.png)

![6-(pyridin-4-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489728.png)

![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2489729.png)

![1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2489732.png)